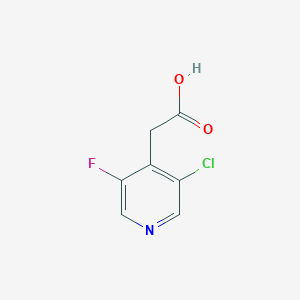
2-(3-Chloro-5-fluoropyridin-4-yl)acetic acid
Descripción general
Descripción
2-(3-Chloro-5-fluoropyridin-4-yl)acetic acid, also known as CFPA, is a heterocyclic organic compound with the molecular formula C7H5ClFNO2 . It has a molecular weight of 189.57 g/mol . The IUPAC name for this compound is (3-chloro-5-fluoro-4-pyridinyl)acetic acid .
Synthesis Analysis
The synthesis of fluorinated pyridines like CFPA involves the introduction of fluorine atoms into lead structures . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Molecular Structure Analysis
The InChI code for CFPA is 1S/C7H5ClFNO2/c8-5-2-10-3-6(9)4(5)1-7(11)12/h2-3H,1H2,(H,11,12) . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
CFPA has a molecular weight of 189.57 g/mol . The compound is well-defined, and its identity is not claimed confidential .Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Pyridines
Fluorinated pyridines are compounds with significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine atoms in these compounds leads to reduced basicity and reactivity compared to their chlorinated and brominated analogues . 2-(3-Chloro-5-fluoropyridin-4-yl)acetic acid can serve as a precursor in the synthesis of various fluorinated pyridines, which are valuable in the development of new pharmaceuticals and agrochemicals.
Radiopharmaceuticals
The synthesis of 18F-substituted pyridines is crucial for local radiotherapy of cancer. These compounds are potential imaging agents for various biological applications. The compound could be used to introduce fluorine-18, a radioactive isotope, into pyridines, which are then used in positron emission tomography (PET) scans .
Agrochemical Synthesis
The introduction of fluorine atoms into lead structures is a common modification in the development of new agricultural products2-(3-Chloro-5-fluoropyridin-4-yl)acetic acid can be utilized as a starting material for the synthesis of herbicides and insecticides, contributing to the creation of compounds with improved physical, biological, and environmental properties .
Pharmaceutical Development
Fluorine atoms are often incorporated into pharmaceuticals to enhance their efficacy and stability. The subject compound can be used in the synthesis of fluorine-containing drugs, which represent a significant portion of the pharmaceutical market due to their enhanced activity and selectivity .
Veterinary Medicine
Similar to human pharmaceuticals, fluorine-containing compounds are also used in veterinary medicine. The compound may be involved in the synthesis of veterinary products that contain the fluoropyridine moiety, which is known to improve the biological activity of these products .
Functional Materials
The unique characteristics of fluorinated compounds make them suitable for the development of functional materials2-(3-Chloro-5-fluoropyridin-4-yl)acetic acid could be used in the synthesis of materials that require specific physical properties conferred by the presence of fluorine atoms .
Organic Synthesis Intermediates
In organic chemistry, the subject compound can act as an intermediate in various synthetic pathways. Its reactivity allows for the creation of complex molecules that are used in a wide range of chemical applications, from material science to biochemistry .
Chemical Research and Education
Due to its reactivity and the interest in fluorinated compounds, 2-(3-Chloro-5-fluoropyridin-4-yl)acetic acid is also valuable in chemical research and education. It can be used to demonstrate various chemical reactions and synthesis techniques in academic settings .
Propiedades
IUPAC Name |
2-(3-chloro-5-fluoropyridin-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c8-5-2-10-3-6(9)4(5)1-7(11)12/h2-3H,1H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUPBSHHXAQWEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-5-fluoropyridin-4-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



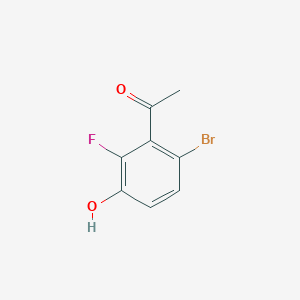
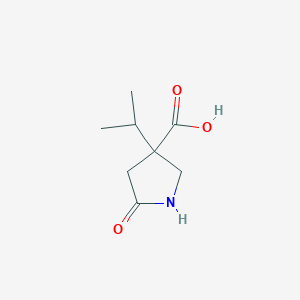
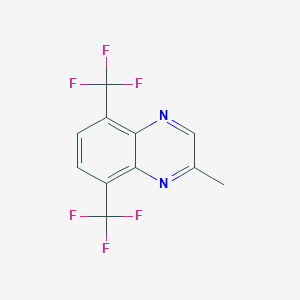
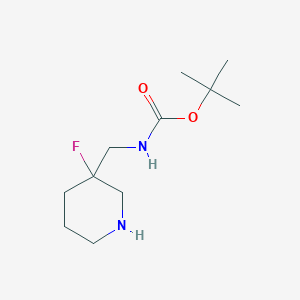
![6-(4-((5-amino-5-oxopentyl)amino)phenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1459104.png)
![6,6-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1459105.png)
![2-(Furan-2-yl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B1459106.png)
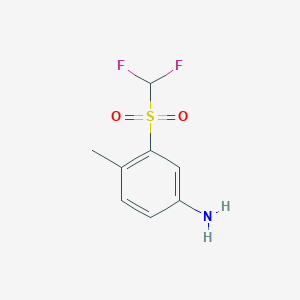
amine](/img/structure/B1459110.png)

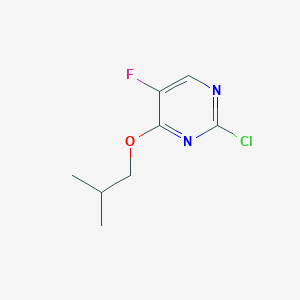
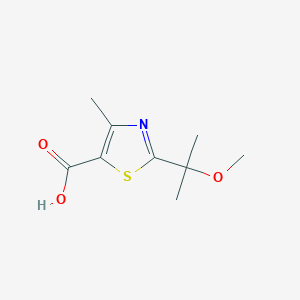

![1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine](/img/structure/B1459117.png)